molecular formula C10H18O3 B6202431 2-cycloheptyl-2-methoxyacetic acid CAS No. 1549532-14-0

2-cycloheptyl-2-methoxyacetic acid

Cat. No.: B6202431
CAS No.: 1549532-14-0
M. Wt: 186.2
InChI Key:
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Description

2-Cycloheptyl-2-methoxyacetic acid is an organic compound characterized by a cycloheptyl group attached to a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cycloheptyl-2-methoxyacetic acid can be achieved through several methods. One common approach involves the reaction of cycloheptyl bromide with sodium methoxyacetate under reflux conditions. The reaction typically proceeds as follows:

  • Dissolve sodium methoxyacetate in methanol.
  • Add cycloheptyl bromide to the solution.
  • Reflux the mixture for several hours.
  • Purify the product through recrystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactors. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptyl-2-methoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Cycloheptyl ketone or cycloheptyl carboxylic acid.

    Reduction: Cycloheptyl alcohol or cycloheptyl alkane.

    Substitution: Various substituted cycloheptyl derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Cycloheptyl-2-methoxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cycloheptyl-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Methoxyacetic acid: A simpler analog with a methoxy group attached to acetic acid.

    Cycloheptyl acetic acid: Similar structure but lacks the methoxy group.

Uniqueness

2-Cycloheptyl-2-methoxyacetic acid is unique due to the presence of both the cycloheptyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.

Properties

CAS No.

1549532-14-0

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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